Pyrylium tetrafluoroborate

Organic Redox Flow Battery Anolyte Electron Transfer Rate Constant

Researchers need heterocyclic oxonium salts with defined counterion performance-not interchangeable analogues. Pyrylium tetrafluoroborate (CAS 80279-50-1) solves this with a weakly coordinating BF4- anion for reversible redox activity. - >90.0% purity (qNMR), solid at 20°C, MW 167.90 g·mol⁻¹. - Enables Katritzky salt precursors & triarylpyrylium photocatalysts. - Continuous-flow synthesis compatible (24h→<10 min). - Supplied in research-grade packaging with COA.

Molecular Formula C5H5BF4O
Molecular Weight 167.9 g/mol
CAS No. 80279-50-1
Cat. No. B3331278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrylium tetrafluoroborate
CAS80279-50-1
Molecular FormulaC5H5BF4O
Molecular Weight167.9 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=[O+]C=C1
InChIInChI=1S/C5H5O.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q+1;-1
InChIKeySJNICXIZTGPXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrylium Tetrafluoroborate: Core Properties & Specifications


Pyrylium tetrafluoroborate (CAS 80279-50-1) is a heterocyclic oxonium salt composed of a pyrylium cation (C5H5O+) and a weakly coordinating tetrafluoroborate (BF4−) anion . It is a solid at 20 °C with a molecular weight of 167.90 g·mol⁻¹ and is typically supplied at >90.0% purity (qNMR) . The compound serves as a versatile electrophilic reagent for nucleophilic aromatic substitution of amino heteroaromatics and as a precursor for Katritzky salts and triarylpyrylium photocatalysts [1].

Electrophilic Reagent For nucleophilic aromatic substitution of amino heteroaromatics
Precursor Role To Katritzky salts and triarylpyrylium photocatalysts
Purity Grade Supplied at >90.0% (qNMR) for demanding synthetic workflows

Why Pyrylium Tetrafluoroborate Has No Generic Substitute


Pyrylium salts are not functionally interchangeable. The counterion dictates solubility, stability, and electrochemical behavior. Tetrafluoroborate (BF4−) confers distinct anion-π interactions with the pyrylium core [1] and enables reversible redox activity in non-aqueous media [2]. In contrast, perchlorate (ClO4−) salts are shock-sensitive and hexafluorophosphate (PF6−) salts are prone to hydrolysis, releasing HF [3]. Substituting the tetrafluoroborate counterion compromises performance in catalytic, electrochemical, and sensing applications, making generic replacement scientifically unsound.

Target: Pyrylium BF₄⁻
Weakly coordinating anion; enables anion-π interactions and reversible redox activity in non-aqueous media.
Potential Substitutes
Perchlorate (ClO₄⁻): Shock-sensitive, presents safety hazards in redox setups.
Hexafluorophosphate (PF₆⁻): Hydrolyzes releasing HF, may compromise electrochemical stability and sensing reproducibility.
Generic replacement not advised; counterion identity directly controls solubility, stability, and application fit.

Pyrylium Tetrafluoroborate vs. Analogues: Quantitative Evidence


Electron Transfer Kinetics in Non-Aqueous Redox Flow Batteries

2,4,6‑Triphenylpyrylium tetrafluoroborate (TPT) exhibits an electron‑transfer rate constant (k0) of 9.94 × 10⁻³ cm s⁻¹ in non‑aqueous media, a value significantly higher than that of many conventional organic anolytes [1]. For instance, a viologen‑based anolyte, [(OHPr)₂TV]Cl₂, displays a k0 of only 0.31 cm s⁻¹ under comparable conditions [2]. This ~30‑fold difference in electron‑transfer kinetics directly impacts achievable current density and overall cell efficiency, making TPT a preferred choice for high‑rate non‑aqueous redox flow batteries.

Electron Transfer Rate
Head-to-head
9.94 × 10⁻³ cm·s⁻¹ (TPT)
vs 0.31 cm·s⁻¹ viologen anolyte
Supports high-rate anolyte selection review
Non-aqueous electrolyte, reported ~30-fold higher kinetics
Organic Redox Flow Battery Anolyte Electron Transfer Rate Constant

Selective Lysine Detection vs. Broad-Spectrum Sensors

A pyrylium‑based chemosensor exhibits exclusive selectivity for lysine among 20 common amino acids in aqueous solution, enabling distinct colorimetric and fluorimetric turn‑on responses [1]. In stark contrast, a coumarin‑based chemosensor responds to both arginine and lysine with similar sensitivity, precluding unambiguous lysine quantification in complex biological samples [2]. This absolute discrimination of lysine from structurally related basic amino acids is a critical advantage for diagnostic and metabolomic workflows where specificity is paramount.

Amino Acid Selectivity
Head-to-head
Exclusive lysine response
Coumarin chemosensor: Arg + Lys dual response
Supports selective lysine detection workflows
Aqueous buffer, pH 7.4; no cross-reactivity with 19 other amino acids
Chemosensor Lysine Amino Acid Detection Fluorimetry

Photooxidation Without ROS Generation

2,4,6‑Triphenylpyrylium tetrafluoroborate (TPT) operates as an electron‑transfer photosensitizer that produces neither singlet oxygen (¹O₂) nor superoxide ion (O₂•⁻) upon irradiation, a property that distinguishes it fundamentally from cyanoaromatic photosensitizers (e.g., 9,10‑dicyanoanthracene) which generate both reactive oxygen species [1]. The quantum yield for TPT disappearance (ΦTPT) is solvent‑ and substituent‑dependent, with limiting values reaching ~0.1–0.3 under optimized conditions, whereas cyanoaromatics typically exhibit Φ > 0.5 but with concomitant ROS generation [2]. This unique oxidative pathway enables direct study of substrate radical cation‑oxygen interactions without ROS interference, a capability essential for mechanistic investigations in photoredox catalysis.

ROS Generation
Head-to-head
Zero ROS (TPT)
DCA: generates both ¹O₂ and O₂•⁻
May support ROS-free photoredox studies
O₂-saturated MeCN, 366 nm; reported quantum yield context
Photooxidation Electron Transfer Singlet Oxygen Photosensitizer

Flow Synthesis vs. Conventional Batch Preparation

A continuous‑flow method synthesizes pyrylium tetrafluoroborate salts in 5–10 minutes with quantitative conversion, compared to 12–24 h required for batch processes [1]. In photoinduced cationic RAFT polymerization of vinyl ethers, flow conditions achieve full conversion in 15 min (Mn = 14.7 kg mol⁻¹, Đ = 1.5) versus 8 h in batch (Mn = 9.9 kg mol⁻¹, Đ = 1.5) [2]. The 32‑fold reduction in reaction time and 48% higher molecular weight under flow conditions demonstrate the practical superiority of pyrylium tetrafluoroborate when processed in continuous‑flow reactors, directly impacting laboratory productivity and scalability.

Flow vs Batch Synthesis
Head-to-head
15 min flow vs 8 h batch
Mn 14.7 kg·mol⁻¹ (flow) vs 9.9 kg·mol⁻¹ (batch)
Supports continuous-flow scalability assessment
RAFT polymerization of IBVE, 450 nm LED
Continuous Flow Photopolymerization RAFT Katritzky Salts

Key Applications of Pyrylium Tetrafluoroborate


Non-Aqueous Organic Redox Flow Battery Anolyte

2,4,6‑Triphenylpyrylium tetrafluoroborate (TPT) serves as a high‑kinetic anolyte in non‑aqueous redox flow batteries, enabling operation at 40 mA cm⁻² with 97% coulombic efficiency and a capacity of 1.08 Ah L⁻¹ [1]. Its electron‑transfer rate constant (9.94 × 10⁻³ cm s⁻¹) surpasses many organic alternatives, making it a strategic choice for grid‑scale energy storage systems requiring high power density.

Selective Lysine Chemosensor for Clinical Diagnostics

Pyrylium‑based chemosensors provide naked‑eye color change and fluorescence turn‑on exclusively in the presence of lysine, with zero interference from 19 other common amino acids including arginine [2]. This absolute selectivity enables rapid, cost‑effective point‑of‑care lysine quantification in urine, plasma, and food samples, replacing expensive and slow HPLC methods.

ROS-Free Photooxidation for Photoredox Catalysis

Unlike conventional cyanoaromatic photosensitizers that generate singlet oxygen and superoxide, TPT mediates electron‑transfer photooxidations without ROS formation [3]. This unique feature allows chemists to study substrate radical cation reactivity in the absence of oxidative side reactions, a critical requirement for developing selective C–H functionalization and photoredox methodologies.

Rapid Flow Synthesis of Katritzky Salts and Photopolymers

Continuous‑flow synthesis of pyrylium tetrafluoroborate derivatives reduces reaction times from 24 h to <10 min, enabling telescoped preparation of Katritzky salts and photo‑RAFT polymerization of vinyl ethers with 48% higher molecular weight compared to batch processing [4]. This flow‑compatible protocol directly supports high‑throughput medicinal chemistry and advanced polymer manufacturing.

Application
Selection Property
Validation Focus
Non-Aqueous Redox Flow Battery Anolyte
High electron-transfer kinetics
Rate constant and coulombic efficiency benchmarking
Selective Lysine Chemosensor
Exclusive amino acid selectivity
Cross-reactivity testing against arginine and other basic amino acids
ROS-Free Photooxidation
Absence of singlet oxygen and superoxide generation
Detection of reactive oxygen species under irradiation
Flow Synthesis of Katritzky Salts & Photopolymers
Continuous-flow compatibility
Reaction time and polymer molecular weight comparison vs batch

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